molecular formula C11H13N3O2 B8197173 Tert-butyl (5-ethynylpyrazin-2-yl)carbamate

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate

Cat. No.: B8197173
M. Wt: 219.24 g/mol
InChI Key: QWFJMWGIHBJWDH-UHFFFAOYSA-N
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Description

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, an ethynyl group, and a pyrazinyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-ethynylpyrazin-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . The reaction conditions are generally mild, and the process can be carried out at low temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazinyl ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, dihydropyrazine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (5-ethynylpyrazin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-ethynylpyrazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The pyrazinyl ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (5-ethynylpyrazin-2-yl)(methyl)carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the nitrogen.

    Tert-butyl (5-ethynylpyrazin-2-yl)carbamate: Similar structure but with different substituents on the pyrazinyl ring.

Uniqueness

This compound is unique due to its combination of a tert-butyl group, an ethynyl group, and a pyrazinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

tert-butyl N-(5-ethynylpyrazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-5-8-6-13-9(7-12-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFJMWGIHBJWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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